2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-dimethoxybenzohydrazide: This involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The 3,5-dimethoxybenzohydrazide is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Coupling reaction: Finally, the 4-chlorophenoxyacetic acid is coupled with the oxadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the oxadiazole ring.
3,5-dimethoxybenzoic acid: Shares the dimethoxyphenyl group but lacks the chlorophenoxy and oxadiazole components.
1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXMSAFQQWINCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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